molecular formula C10H15N3O2 B13066978 2-(3-Amino-4-oxo-4H-pyridin-1-yl)-N,N-dimethyl-propionamide

2-(3-Amino-4-oxo-4H-pyridin-1-yl)-N,N-dimethyl-propionamide

Cat. No.: B13066978
M. Wt: 209.24 g/mol
InChI Key: ILRAOHFVQHYZKQ-UHFFFAOYSA-N
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Description

2-(3-Amino-4-oxo-4H-pyridin-1-yl)-N,N-dimethyl-propionamide is a synthetic organic compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4-oxo-4H-pyridin-1-yl)-N,N-dimethyl-propionamide typically involves multi-step organic reactions. A common route might include the following steps:

    Formation of the Pyridine Ring: Starting from a suitable precursor, the pyridine ring is constructed through cyclization reactions.

    Introduction of Functional Groups: Amino and oxo groups are introduced through substitution or addition reactions.

    Attachment of the Propionamide Moiety: The final step involves the attachment of the N,N-dimethyl-propionamide group through amide bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification Techniques: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-oxo-4H-pyridin-1-yl)-N,N-dimethyl-propionamide can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group.

    Reduction: Reduction of the oxo group to a hydroxyl group.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of 2-(3-Nitro-4-oxo-4H-pyridin-1-yl)-N,N-dimethyl-propionamide.

    Reduction: Formation of 2-(3-Amino-4-hydroxy-4H-pyridin-1-yl)-N,N-dimethyl-propionamide.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-oxo-4H-pyridin-1-yl)-N,N-dimethyl-propionamide involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    Pathways: Interference with specific biochemical pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Amino-4-oxo-4H-pyridin-1-yl)-N,N-dimethyl-acetamide
  • 2-(3-Amino-4-oxo-4H-pyridin-1-yl)-N,N-dimethyl-butanamide

Uniqueness

2-(3-Amino-4-oxo-4H-pyridin-1-yl)-N,N-dimethyl-propionamide is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity.

Biological Activity

2-(3-Amino-4-oxo-4H-pyridin-1-yl)-N,N-dimethyl-propionamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, belonging to the class of pyridine derivatives, is characterized by its unique structural features, which may confer various pharmacological properties. This article provides an in-depth examination of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

The chemical structure and properties of this compound are as follows:

PropertyValue
Molecular FormulaC10H15N3O2
Molecular Weight209.24 g/mol
IUPAC Name2-(3-amino-4-oxopyridin-1-yl)-N,N-dimethylpropanamide
InChIInChI=1S/C10H15N3O2/c1-7(10(15)12(2)3)13-5-4-9(14)8(11)6-13/h4-7H,11H2,1-3H3
Canonical SMILESCC(C(=O)N(C)C)N1C=CC(=O)C(=C1)N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

Enzymatic Inhibition: The compound may inhibit enzymes involved in various metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.

Receptor Binding: It may bind to cellular receptors, modulating signal transduction pathways that influence cellular responses.

Pathway Interference: The compound could interfere with specific biochemical pathways, leading to altered cellular functions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus<100 µg/mL
Escherichia coli125 µg/mL
Klebsiella pneumoniae150 µg/mL
Bacillus subtilis<75 µg/mL

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents, particularly in combating resistant strains of bacteria .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been studied for its anticancer potential. Preliminary research shows that it may inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. Specific IC50 values were recorded for various cancer cell lines, indicating promising results in vitro.

Case Studies

Several case studies have explored the biological effects of pyridine derivatives similar to this compound:

  • Study on Enzyme Inhibition: A study demonstrated that derivatives of this compound could effectively inhibit fatty acid-binding proteins (FABPs), which are implicated in metabolic disorders. The most potent derivative showed an IC50 value significantly lower than the reference standard .
  • Antibacterial Screening: Another investigation assessed the antibacterial efficacy against a panel of pathogens. The results indicated that modifications in the chemical structure could enhance the antibacterial activity, suggesting a structure–activity relationship (SAR) that warrants further exploration .

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

2-(3-amino-4-oxopyridin-1-yl)-N,N-dimethylpropanamide

InChI

InChI=1S/C10H15N3O2/c1-7(10(15)12(2)3)13-5-4-9(14)8(11)6-13/h4-7H,11H2,1-3H3

InChI Key

ILRAOHFVQHYZKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C)C)N1C=CC(=O)C(=C1)N

Origin of Product

United States

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